molecular formula C5H8BrN3O B2967827 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole CAS No. 1807982-47-3

5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B2967827
CAS No.: 1807982-47-3
M. Wt: 206.043
InChI Key: TWFPGMCVJWSZFP-UHFFFAOYSA-N
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Description

5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with bromine, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole typically involves the bromination of a suitable triazole precursor. One common method includes the reaction of 1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring or its substituents.

Scientific Research Applications

Chemistry: 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is used as a building

Properties

IUPAC Name

5-bromo-1-(methoxymethyl)-3-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPGMCVJWSZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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